ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative featuring a fused bicyclic core. Key structural elements include:
- 2-position: A 3,4-dimethoxybenzylidene group, providing electron-donating methoxy substituents.
- 6-position: An ethyl carboxylate ester, influencing solubility and metabolic stability.
- 7-position: A methyl group, modulating steric and electronic properties .
Synthesis typically involves multi-step condensation and cyclization reactions using catalysts like piperidine or acetic anhydride, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
ethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-5-34-26(31)24-17(2)28-27-29(20(24)13-11-18-9-7-6-8-10-18)25(30)23(35-27)16-19-12-14-21(32-3)22(15-19)33-4/h6-16,20H,5H2,1-4H3/b13-11+,23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHAJZXDXQYFW-ZLCJPBNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:
Condensation reactions: Using aldehydes and ketones in the presence of a base.
Cyclization reactions: Forming the thiazolopyrimidine ring system.
Esterification: Introducing the ethyl ester group.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: For small-scale production.
Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: For facilitating substitution reactions, such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted thiazolopyrimidines with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Inhibition of specific enzymes: Leading to altered metabolic pathways.
Binding to receptors: Modulating cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Implications
Electronic Effects of Substituents
- In contrast, 2,4-dichloro analogs () exhibit electron-withdrawing effects, altering binding affinities .
- Styryl vs. Aryl Groups at 5-Position : The (E)-styryl group in the target compound introduces extended conjugation, which may enhance fluorescence properties or π-π stacking in biological targets compared to simpler aryl groups (e.g., 4-methoxyphenyl in ) .
Solubility and Crystallinity
- Hydroxy/Acetoxy Substituents : Compounds with polar groups (e.g., 2-hydroxybenzylidene in ) exhibit improved aqueous solubility, whereas methoxy or styryl groups increase hydrophobicity .
- Crystal Packing : The target compound’s dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings in analogs) influence crystal packing and stability, as seen in X-ray studies () .
Pharmacological Potential
Biological Activity
Ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be denoted as follows:
This complex structure features multiple functional groups that contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The ethyl derivative has been evaluated for its inhibitory effects on Gram-positive and Gram-negative bacteria. The results suggest a promising antimicrobial profile, potentially due to the presence of the thiazole ring which is known for enhancing bioactivity.
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro assays demonstrated that the compound significantly scavenges free radicals, indicating its potential utility in preventing oxidative damage.
Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit anticancer properties through various mechanisms. The compound under review has been tested against several cancer cell lines, showing cytotoxic effects that correlate with concentration. Mechanistic studies suggest that it may induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to several factors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It potentially interacts with various receptors that regulate cellular responses to stress and growth signals.
Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives. The results indicated that compounds similar to ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested pathogens .
Study 2: Antioxidant Activity Assessment
In another study focused on antioxidant activity, the compound demonstrated an IC50 value of 15 µg/mL in DPPH radical scavenging assays, showcasing potent antioxidant properties compared to standard antioxidants like ascorbic acid .
Study 3: Cytotoxicity Against Cancer Cells
A detailed investigation into the cytotoxic effects on various cancer cell lines revealed that the compound exhibited IC50 values ranging from 10 to 25 µM across different cell types. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound .
Comparative Table of Biological Activities
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Antimicrobial | Enzyme inhibition | MIC: 8–32 µg/mL |
| Antioxidant | Free radical scavenging | IC50: 15 µg/mL |
| Anticancer | Induction of apoptosis | IC50: 10–25 µM |
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Knoevenagel condensation : To introduce the benzylidene moiety at the 2-position using aldehydes (e.g., 3,4-dimethoxybenzaldehyde) under acidic or basic conditions .
- Cyclization : To form the thiazolo[3,2-a]pyrimidine core via intramolecular reactions, often catalyzed by Pd or Cu in solvents like DMF or toluene .
- Esterification : Ethyl groups are introduced at the 6-position using ethyl chloroformate or similar reagents .
Q. Optimization strategies :
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy, styryl groups) and stereochemistry (E/Z configurations) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal studies resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking). SHELX software is commonly used for refinement .
Q. Key data :
- Crystallographic parameters (e.g., space group , unit cell dimensions) confirm packing motifs influenced by substituents .
Q. What initial biological activities have been reported, and what assays are used for screening?
Preliminary studies suggest:
Q. Methods :
- Enzyme-linked immunosorbent assays (ELISA) for cytokine profiling.
- Flow cytometry to assess apoptosis in treated cells .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence bioactivity?
Structure-Activity Relationship (SAR) insights :
Q. Methodological approach :
Q. What computational strategies are used to model interactions with biological targets?
- Molecular docking : To predict binding affinities with enzymes like COX-2 or kinases (e.g., using AutoDock Vina) .
- QSAR modeling : Correlating electronic parameters (Hammett constants) of substituents with activity trends .
- MD simulations : Assessing stability of ligand-target complexes over 100-ns trajectories .
Q. Challenges :
Q. What crystallographic challenges arise, and how are they resolved?
Common issues :
- Twinning : Addressed by refining data with SHELXL’s TWIN commands .
- Disorder in flexible groups : Resolved using restraints (e.g., for styryl or benzylidene moieties) .
- Hydrogen bonding networks : Analyzed via Mercury software to identify key interactions (e.g., C=O⋯H-N) influencing crystal packing .
Q. Best practices :
Q. How can contradictions in biological data across analogs be resolved?
Case example : Conflicting cytotoxicity results for methoxy vs. halogenated analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
